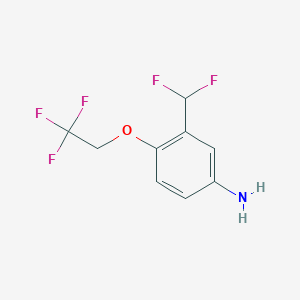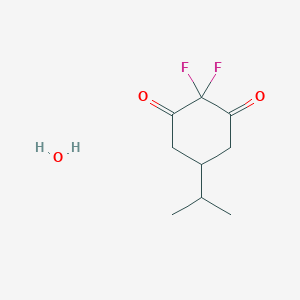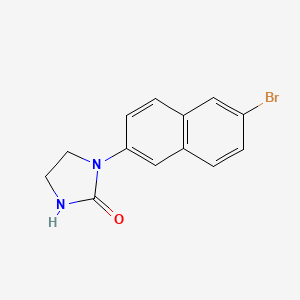
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is a synthetic organic compound belonging to the quinolinedione family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- typically involves multi-step organic reactions. A common route may include:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield hydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinolinedione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted quinolinediones, hydroquinolines, and quinone derivatives.
科学研究应用
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Industry: Potential use in the synthesis of dyes, pigments, or as intermediates in organic synthesis.
作用机制
The mechanism of action would depend on its specific biological target. Generally, quinolinediones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, oxidoreductases, or other proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without substitutions.
3-Chloro-2,4(1H,3H)-Quinolinedione: Lacks the phenylmethyl groups.
1,3-Bis(phenylmethyl)-2,4(1H,3H)-Quinolinedione: Lacks the chlorine atom.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is unique due to the combination of the chlorine atom and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
CAS 编号 |
144619-45-4 |
|---|---|
分子式 |
C23H18ClNO2 |
分子量 |
375.8 g/mol |
IUPAC 名称 |
1,3-dibenzyl-3-chloroquinoline-2,4-dione |
InChI |
InChI=1S/C23H18ClNO2/c24-23(15-17-9-3-1-4-10-17)21(26)19-13-7-8-14-20(19)25(22(23)27)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI 键 |
BPLQLJJOVFZZMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






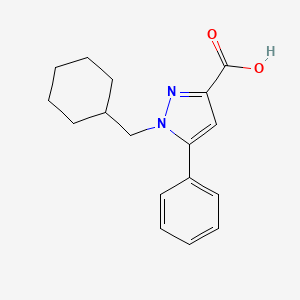
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
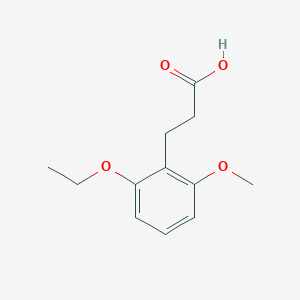
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
